Biocatalytic Enantiomeric Purity Benchmark
In a direct head-to-head comparison, wild-type amine transaminases (ATAs) are completely incapable of converting 2,2-dimethyl-1-phenylpropan-1-one to the corresponding chiral amine, due to steric hindrance from the tert-butyl group [1]. In contrast, an engineered ATA variant (L56V, W57C, F85V, V153A) from Vibrio fluvialis achieved quantitative conversion and provided the (R)-enantiomer with an enantiomeric excess of >99% [1][2]. This demonstrates that accessing this specific stereoisomer in high optical purity is non-trivial and requires specialized, validated methodologies beyond standard protocols for simpler chiral amines [3].
| Evidence Dimension | Enantioselectivity and Conversion in Biocatalytic Synthesis |
|---|---|
| Target Compound Data | >99% ee for (R)-enantiomer, 100% conversion |
| Comparator Or Baseline | Wild-type amine transaminases (ATAs): 0% conversion (no activity) [1] |
| Quantified Difference | Absolute difference: Activity from 0% to 100% conversion; Enantiomeric excess >99% |
| Conditions | In vitro biocatalytic reaction using engineered V. fluvialis ATA variant (L56V, W57C, F85V, V153A) with 2,2-dimethyl-1-phenylpropan-1-one as substrate [1][2]. |
Why This Matters
This evidence confirms that procuring the (R)-enantiomer requires a supplier with access to or understanding of advanced biocatalytic or asymmetric synthesis technologies, as conventional enzymatic methods fail entirely.
- [1] Genz, M., Melse, O., Schmidt, S., Vickers, C., Dörr, M., van den Bergh, T., Joosten, H. J., & Bornscheuer, U. T. (2016). Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates. ChemCatChem, 8(20), 3199-3202. DOI: 10.1002/cctc.201601007 View Source
- [2] Weiß, M. S., Pavlidis, I. V., Spurr, P., Hanlon, S. P., Wirz, B., Iding, H., & Bornscheuer, U. T. (2017). Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. ChemBioChem, 18(11), 1022-1026. DOI: 10.1002/cbic.201700033 View Source
- [3] Mereyala, H. B., Fatima, L., & Pola, P. Resolution of 1-phenylpropylamine and its substituted derivatives: a comparative study on the effect of substitution on enantiomeric excess. DOI: 10.1002/chir.20446 View Source
